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molecular formula C10H12ClN3O3 B8367874 4-Chloro-2-[(morpholin-4-yl)amino]-1-nitrobenzene

4-Chloro-2-[(morpholin-4-yl)amino]-1-nitrobenzene

Cat. No. B8367874
M. Wt: 257.67 g/mol
InChI Key: QZCXYCYVMNPFGK-UHFFFAOYSA-N
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Patent
US05585394

Procedure details

A mixture of 45 g of 4-chloro-1,2-dinitrobenzene, 25 g of 4-aminomorpholine and 30 g of triethylamine in 250 ml of 96° EtOH is stirred for 48 hours at RT. The precipitate formed is filtered off and washed with iso ether to give 30.2 g of the expected product. M.p.=155° C.
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([N+:11]([O-])=O)[CH:3]=1.N[N:15]1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C(N(CC)CC)C>CCO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[C:4]([NH:11][N:15]2[CH2:20][CH2:19][O:18][CH2:17][CH2:16]2)[CH:3]=1

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-]
Name
Quantity
25 g
Type
reactant
Smiles
NN1CCOCC1
Name
Quantity
30 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 48 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with iso ether

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1)[N+](=O)[O-])NN1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 30.2 g
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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